N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiophe no[2,3-d]pyrimidin-2-ylthio))acetamide
CAS No.:
Cat. No.: VC16294584
Molecular Formula: C21H24N4O2S2
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2S2 |
|---|---|
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C21H24N4O2S2/c1-6-11-25-20(27)18-13(2)14(3)29-19(18)23-21(25)28-12-17(26)22-15-7-9-16(10-8-15)24(4)5/h6-10H,1,11-12H2,2-5H3,(H,22,26) |
| Standard InChI Key | ZBQTZFZKFOQQTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)N(C)C)CC=C)C |
Introduction
N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential applications in pharmaceutical chemistry. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential biological activities.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available literature, but based on its structure, it can be inferred to be complex, likely involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight would depend on the exact formula but is expected to be substantial due to the presence of multiple rings and functional groups.
Synthesis Methods
The synthesis of N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide would likely involve a multi-step process, starting with the preparation of the thiophenopyrimidine core. This could involve reactions such as condensation and cyclization steps, followed by the introduction of the dimethylamino group and the propenyl side chain. Detailed synthesis protocols are not available in the reviewed literature.
Potential Biological Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume